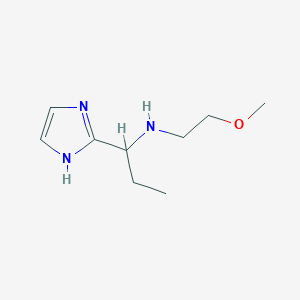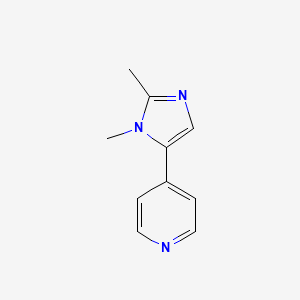
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Diméthyl-1H-imidazol-5-yl)pyridine est un composé hétérocyclique qui présente à la fois des cycles imidazole et pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-(1,2-diméthyl-1H-imidazol-5-yl)pyridine implique généralement la formation du cycle imidazole suivie de sa fixation au cycle pyridine. Une méthode courante consiste à cycliser des amido-nitriles en présence d'un catalyseur au nickel, ce qui facilite la formation du cycle imidazole . Les conditions réactionnelles sont généralement douces et peuvent accommoder une variété de groupes fonctionnels, y compris les halogénures d'aryle et les hétérocycles .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Une synthèse à grande échelle impliquerait probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
4-(1,2-Diméthyl-1H-imidazol-5-yl)pyridine peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés imidazole ou pyridine réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier aux atomes d'azote du cycle imidazole.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction, et divers électrophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles imidazole ou pyridine .
Applications de la recherche scientifique
4-(1,2-Diméthyl-1H-imidazol-5-yl)pyridine a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de composés hétérocycliques plus complexes.
Mécanisme d'action
Le mécanisme d'action de la 4-(1,2-diméthyl-1H-imidazol-5-yl)pyridine dépend de son application spécifique. En chimie médicinale, le composé peut agir en se liant à des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, modulant ainsi leur activité . Les voies exactes impliquées peuvent varier, mais incluent souvent des interactions avec des résidus d'acides aminés clés dans la protéine cible .
Applications De Recherche Scientifique
4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary but often include interactions with key amino acid residues in the target protein .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1H-Imidazol-2-yl)pyridine : Ce composé présente également des cycles imidazole et pyridine, mais diffère de la position de la fixation de l'imidazole.
3,5-Di(4-imidazol-1-yl)pyridine : Un autre composé similaire avec deux cycles imidazole fixés au cycle pyridine.
Unicité
4-(1,2-Diméthyl-1H-imidazol-5-yl)pyridine est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence de groupes diméthyle sur le cycle imidazole peut également affecter ses propriétés électroniques et ses interactions avec d'autres molécules .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-(2,3-dimethylimidazol-4-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-8-12-7-10(13(8)2)9-3-5-11-6-4-9/h3-7H,1-2H3 |
Clé InChI |
HCEUSXRMMAXNQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1C)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
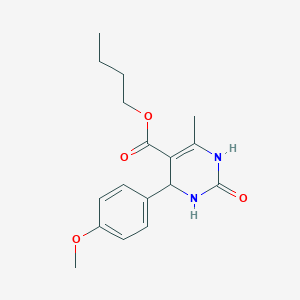
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)

![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)

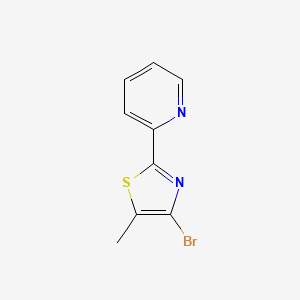
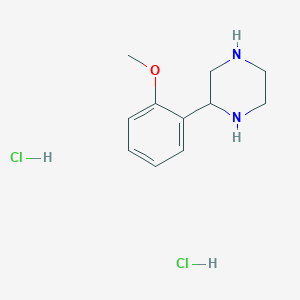
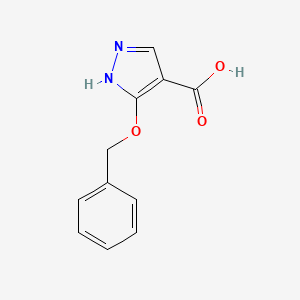
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
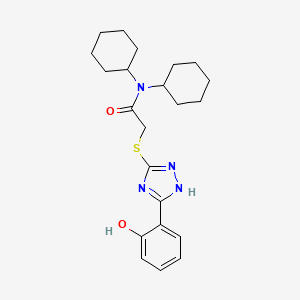
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
